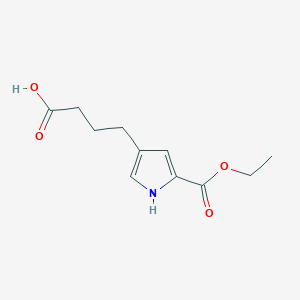
4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid
Descripción general
Descripción
“4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available on the synthesis of “4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid”. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is a process that has been used in the synthesis of various compounds2.Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, there is no specific information available on the molecular structure of "4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid"1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid”. However, protodeboronation of pinacol boronic esters has been reported in the literature2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. Unfortunately, there is no specific information available on the physical and chemical properties of "4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid"13.Safety And Hazards
The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, there is no specific information available on the safety and hazards of "4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid"45.
Direcciones Futuras
The future directions for research on a compound can include potential applications, areas for further study, and possible improvements to existing synthesis methods. Unfortunately, there is no specific information available on the future directions for “4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be advisable to consult a specialist in the field or conduct further research.
Propiedades
IUPAC Name |
4-(5-ethoxycarbonyl-1H-pyrrol-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)9-6-8(7-12-9)4-3-5-10(13)14/h6-7,12H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXTLMRWGOZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

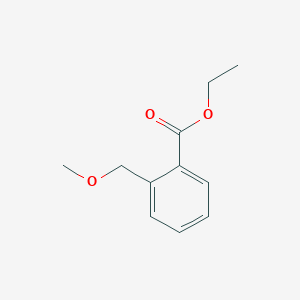


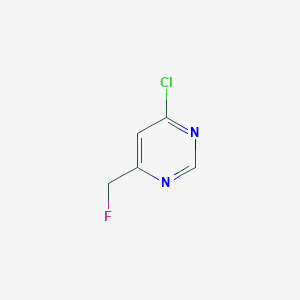

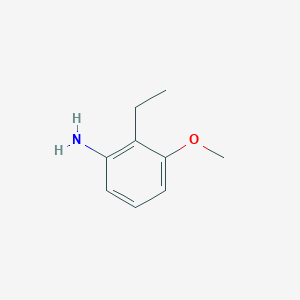
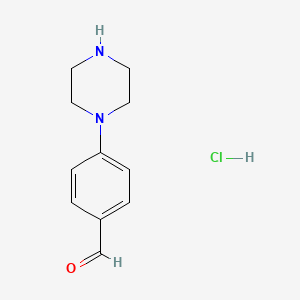
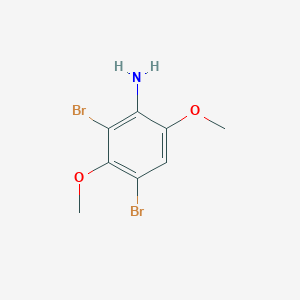
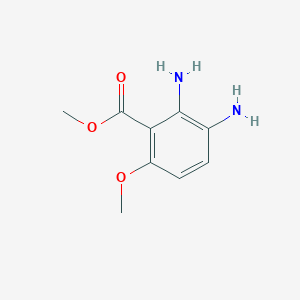
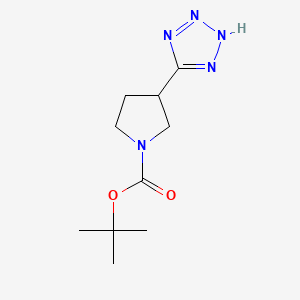
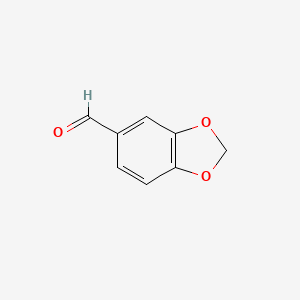
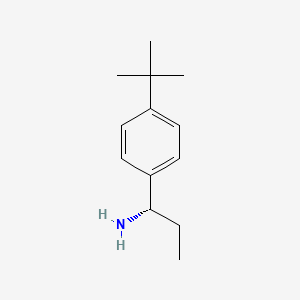
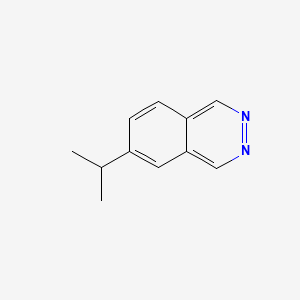
![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)